1-(Chloromethoxy)hexane
Description
1-(Chloromethoxy)hexane is a chlorinated alkoxy compound characterized by a chloromethoxy (–OCH2Cl) group attached to a hexane chain. It is primarily synthesized via condensation reactions, such as the partial condensation of n-hexanol and dichloromethane (CH2Cl2), as observed in gold(I)-catalyzed processes . Its structure and reactivity make it a valuable intermediate in organic synthesis and catalysis. High-resolution electrospray ionization mass spectrometry (HRESI-MS) has been employed for its characterization, confirming its role as a transient species in catalytic cycles .
Properties
CAS No. |
39979-92-5 |
|---|---|
Molecular Formula |
C7H15ClO |
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-(chloromethoxy)hexane |
InChI |
InChI=1S/C7H15ClO/c1-2-3-4-5-6-9-7-8/h2-7H2,1H3 |
InChI Key |
AGDIDCDJVCRQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
1-(Methoxymethoxy)hexane (CAS 66675-06-7)
This compound replaces the chloromethoxy group with a methoxymethoxy (–OCH2OCH3) substituent. With the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol , it exhibits higher oxygen content and lower reactivity compared to 1-(Chloromethoxy)hexane. Synthesis yields vary widely (21–90%), depending on the route, such as esterification or etherification protocols . Its applications include use as a protecting group in multistep syntheses.
1-(Chloromethoxy)heptane (CAS 49791-06-2)
A homologue with a longer heptane chain, this compound shares the chloromethoxy group but has a molecular formula of C8H17ClO and a molecular weight of 164.67 g/mol.
Chlorocyclohexane (CAS 542-18-7)
A cyclic analogue, chlorocyclohexane (C6H11Cl, MW 118.06 g/mol), features a chlorine atom directly attached to a cyclohexane ring. It is a stable solvent and intermediate, classified as flammable (Flam. Liq. 3) and irritating to skin and eyes (H315, H319) .
Hexane, 1-(2,2-dimethoxyethoxy)
This compound substitutes the chloromethoxy group with a dimethoxyethoxy chain (–OCH2CH(OCH3)2). Its ether-rich structure enhances polarity, making it suitable as a solvent or co-solvent in reactions requiring oxygenated environments.
Comparative Analysis
Structural Differences
| Feature | This compound | 1-(Methoxymethoxy)hexane | Chlorocyclohexane |
|---|---|---|---|
| Functional Group | –OCH2Cl | –OCH2OCH3 | –Cl (cyclic) |
| Molecular Formula | C7H15ClO | C8H18O2 | C6H11Cl |
| Molecular Weight | 150.64 g/mol | 146.23 g/mol | 118.06 g/mol |
Data Tables
Research Findings and Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
